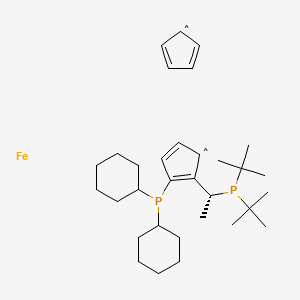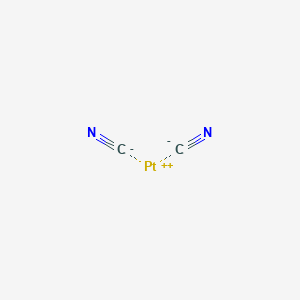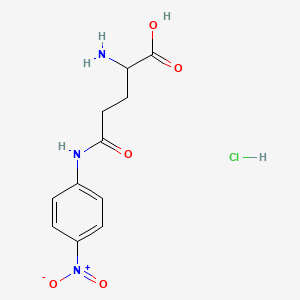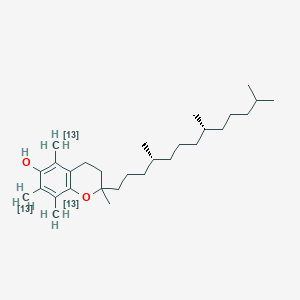
alpha-Vitamin E-13C3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
合成路线和反应条件: α-维生素 E-13C3 的合成涉及将碳-13 同位素掺入 α-生育酚分子中。这可以通过各种合成路线来实现,包括在 α-生育酚的生物合成中使用标记的前体。 一种常用的方法是使用标记的植醇作为前体,然后通过一系列酶促反应转化为 α-生育酚 .
工业生产方法: α-维生素 E-13C3 的工业生产通常涉及大规模种植经过基因改造的植物或微生物,以将碳-13 同位素掺入其代谢途径中。 这种方法可以有效地生产大量标记的 α-生育酚 .
化学反应分析
反应类型: α-维生素 E-13C3 会发生各种化学反应,包括氧化、还原和取代反应。 作为一种抗氧化剂,它主要参与氧化还原反应,在此过程中它向自由基捐赠电子以使其中和 .
常用试剂和条件: α-维生素 E-13C3 反应中使用的常用试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。 这些反应通常在温和条件下进行,例如室温和中性 pH 值 .
主要形成的产物: α-维生素 E-13C3 反应形成的主要产物包括该化合物的氧化和还原形式。 例如,在氧化过程中,α-生育酚转化为 α-生育酚醌,而还原反应可以从其氧化形式再生活性 α-生育酚 .
科学研究应用
α-维生素 E-13C3 具有广泛的科学研究应用,包括在化学、生物学、医学和工业中的应用。 在化学中,它用作代谢研究中的示踪剂,以研究维生素 E 代谢的途径和机制 . 在生物学中,它用于研究 α-生育酚的抗氧化特性及其在保护细胞免受氧化应激方面的作用 . 在医学中,α-维生素 E-13C3 用于临床研究以评估维生素 E 补充剂在预防和治疗各种疾病(如心血管疾病和神经退行性疾病)中的有效性 . 在工业中,它用于开发强化食品和膳食补充剂以增强其营养价值 .
作用机制
α-维生素 E-13C3 的主要作用机制是其抗氧化能力。 它通过电子捐赠中和自由基来保护细胞免受氧化损伤 . 这个过程涉及从 α-生育酚的羟基将电子转移到自由基,从而稳定它们并防止进一步损伤细胞成分 . 此外,α-生育酚与其他抗氧化剂(如维生素 C)相互作用,以再生其活性形式并保持其抗氧化能力 .
相似化合物的比较
属性
分子式 |
C29H50O2 |
|---|---|
分子量 |
433.7 g/mol |
IUPAC 名称 |
2-methyl-5,7,8-tri((113C)methyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3/t21-,22-,29?/m1/s1/i5+1,6+1,7+1 |
InChI 键 |
GVJHHUAWPYXKBD-QCGFVVDUSA-N |
手性 SMILES |
C[C@@H](CCC[C@@H](C)CCCC1(CCC2=C(O1)C(=C(C(=C2[13CH3])O)[13CH3])[13CH3])C)CCCC(C)C |
规范 SMILES |
CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



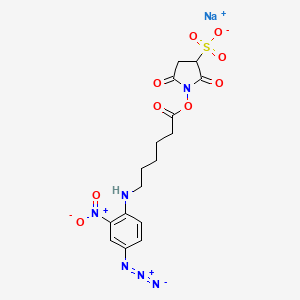
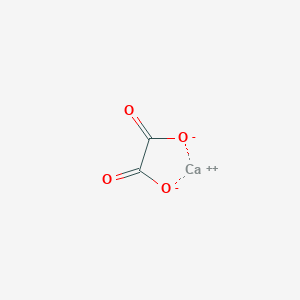


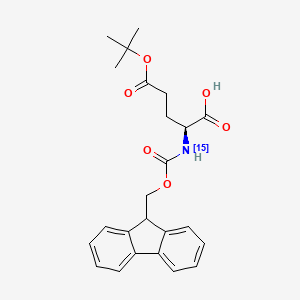
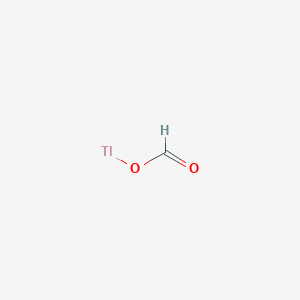

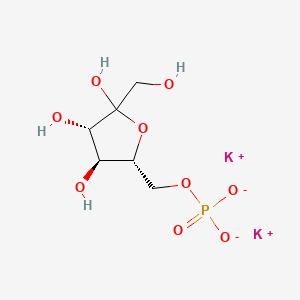
![6,12-Bis(2,3,4,5,6-pentafluorophenyl)indeno[1,2-b]fluorene](/img/structure/B12061753.png)
